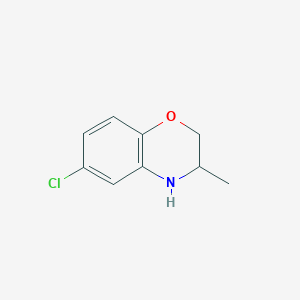

cis-Piperidine-2,4-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

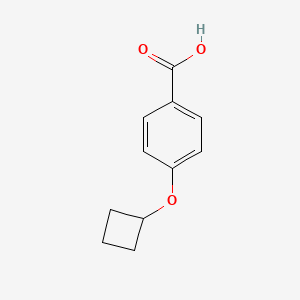

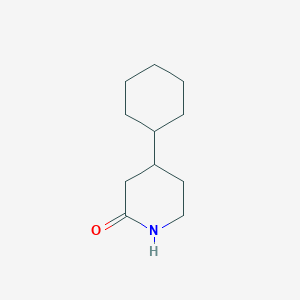

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .

Synthesis Analysis

Piperidones, which include cis-Piperidine-2,4-dicarboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis

The molecular structure of cis-Piperidine-2,4-dicarboxylic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Researchers have developed novel approaches to synthesize cis and trans 3,4-disubstituted piperidines. These methods involve carbonyl ene and Prins cyclizations, demonstrating how the use of different catalysts and conditions can selectively yield cis or trans isomers. These methods are significant for producing piperidine derivatives with specific stereochemistry, which is crucial in medicinal chemistry and other applications (Williams et al., 2006).

Structural and Electronic Characterization

A study focused on the structural, spectroscopic, electronic, and nonlinear optical properties of a specific piperidine derivative, highlighting its potential in the field of fiber optic communications and optical signal processing. This research underlines the importance of understanding the electronic and structural aspects of piperidine compounds for their application in advanced materials and technology (Tamer, 2016).

Enantioselective and Diastereoselective Synthesis

Several studies have described methods for the enantioselective and diastereoselective synthesis of piperidine derivatives. These methodologies are pivotal for creating compounds with specific three-dimensional structures, which is critically important for their biological activity and interaction with other molecules. The research in this area provides valuable insights into the synthesis of complex organic molecules with defined stereochemistry (Amat et al., 2008).

Safety And Hazards

Orientations Futures

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

(2S,4R)-piperidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Piperidine-2,4-dicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)